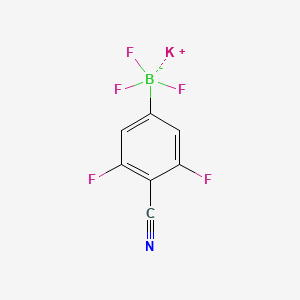![molecular formula C10H9FN2O B15297746 [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions:
Oxidation: [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Introduction of nitro, sulfonyl, and other functional groups on the aromatic ring.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Drug Development: Due to its biological activity, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
作用机制
The mechanism of action of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
相似化合物的比较
- [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol
- [1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol
- [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol
Comparison:
- Binding Affinity: The presence of different substituents on the aromatic ring can significantly affect the binding affinity of these compounds to their molecular targets. For example, the fluorine atom in [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol enhances its binding affinity compared to the chlorine atom in [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol .
- Biological Activity: The biological activity of these compounds can vary depending on the nature and position of the substituents. Fluorinated derivatives often exhibit higher potency and selectivity compared to their non-fluorinated counterparts .
- Stability: The stability of these compounds can also be influenced by the substituents. Fluorinated compounds generally exhibit greater chemical and thermal stability compared to other halogenated derivatives .
属性
分子式 |
C10H9FN2O |
|---|---|
分子量 |
192.19 g/mol |
IUPAC 名称 |
[1-(3-fluorophenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H9FN2O/c11-8-2-1-3-10(6-8)13-5-4-9(7-14)12-13/h1-6,14H,7H2 |
InChI 键 |
LAARDCYXCYFVLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
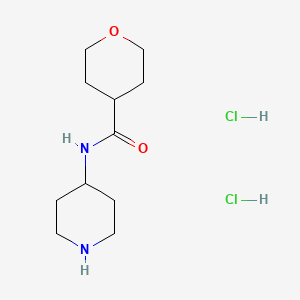
amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)

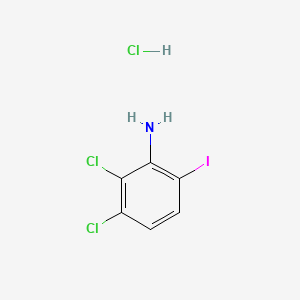
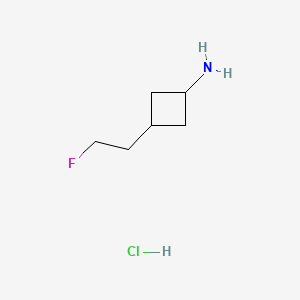

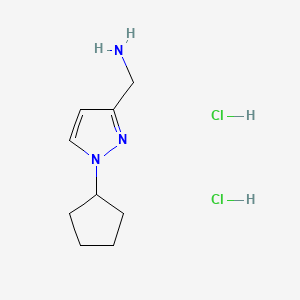
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
